molecular formula C5H12S B042731 3-Methylbutane-1-thiol CAS No. 541-31-1

3-Methylbutane-1-thiol

Cat. No. B042731
CAS RN: 541-31-1
M. Wt: 104.22 g/mol
InChI Key: GIJGXNFNUUFEGH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Methylbutane-1-thiol and its derivatives often involves reactions that incorporate sulfur atoms into organic compounds. For instance, specific thia-Michael addition reactions utilize bis(alkylthio)methylene derivatives as nonthiolic and odorless thiol equivalents, leading to high-yield synthesis under solvent-free conditions or in water, showcasing a method to introduce sulfur functionalities efficiently into organic molecules (Lin et al., 2008); (Chai et al., 2007).

Molecular Structure Analysis

The molecular structure of thiols, including 3-Methylbutane-1-thiol, is crucial for their chemical behavior and properties. Vibrational studies such as FTIR and Raman spectroscopy, along with computational methods, have been employed to understand the conformational dynamics and the electronic structure of thiols (Gil et al., 2015). These studies reveal the presence of stable conformers and provide insight into the molecular properties like dipole moments and molecular orbitals.

Chemical Reactions and Properties

Thiol-ene click chemistry represents a significant type of chemical reaction involving thiols, including 3-Methylbutane-1-thiol. This chemistry is a powerful tool for the functionalization of materials due to its efficiency and versatility. The reactions are influenced by the alkene functionality and can be tailored for various synthetic applications, highlighting the reactivity and the utility of thiols in organic synthesis (Northrop & Coffey, 2012).

Physical Properties Analysis

The physical properties of 3-Methylbutane-1-thiol, such as boiling point, melting point, and solubility, are influenced by its molecular structure. The thermodynamic properties of thiols have been studied extensively, providing valuable information on their behavior under different temperatures and states (McCullough et al., 1955). These properties are crucial for their storage, handling, and application in various fields.

Chemical Properties Analysis

The chemical properties of 3-Methylbutane-1-thiol, such as acidity, reactivity towards oxidation, and its role in forming disulfides, are central to its applications in organic synthesis and industrial processes. Studies on thiol-ene reactions and the synthesis of multifunctional thiols provide insights into the reactivity patterns and the potential of 3-Methylbutane-1-thiol in creating complex molecular architectures (Hong & Hwang, 2022).

Scientific Research Applications

Application 1: Analysis of Animal Secretions

  • Summary of Application: 3-Methylbutane-1-thiol is one of the volatile components found in the anal sac secretion of the spotted skunk, Spilogale putorius . This compound likely plays a role in chemical communication between these animals.
  • Methods of Application: The application involves the collection and analysis of anal sac secretions from spotted skunks. The secretions are then subjected to gas chromatography-mass spectrometry (GC-MS) for analysis .
  • Results or Outcomes: The presence of 3-Methylbutane-1-thiol in the secretions was confirmed, although the specific role of this compound in skunk behavior or communication has not been detailed in the source .

Application 2: Synthesis of Gold Nanoparticles

  • Summary of Application: 3-Methylbutane-1-thiol has been used as an organic capping layer in the synthesis of monolayer-capped 5 nm gold nanoparticles .
  • Methods of Application: The synthesis of gold nanoparticles involves the reduction of a gold salt in the presence of 3-Methylbutane-1-thiol, which acts as a capping agent to stabilize the nanoparticles .

Safety And Hazards

3-Methylbutane-1-thiol is highly flammable and can cause serious eye irritation. It may cause respiratory irritation and is harmful if inhaled. It causes skin irritation and is harmful in contact with skin and if swallowed .

properties

IUPAC Name

3-methylbutane-1-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12S/c1-5(2)3-4-6/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIJGXNFNUUFEGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3060247
Record name 1-Butanethiol, 3-methyl-
Source EPA DSSTox
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Molecular Weight

104.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless liquid with odour of onion or glue
Record name 3-Methylbutanethiol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/126/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

119.00 to 120.00 °C. @ 760.00 mm Hg
Record name Isopentyl mercaptan
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Solubility

soluble in oil and alcohol
Record name 3-Methylbutanethiol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/126/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.831- 0.838
Record name 3-Methylbutanethiol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/126/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

3-Methylbutane-1-thiol

CAS RN

541-31-1
Record name 3-Methyl-1-butanethiol
Source CAS Common Chemistry
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Record name Isoamyl mercaptan
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Record name 1-Butanethiol, 3-methyl-
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Record name 1-Butanethiol, 3-methyl-
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Record name 3-methylbutane-1-thiol
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Record name ISOAMYL MERCAPTAN
Source FDA Global Substance Registration System (GSRS)
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Record name Isopentyl mercaptan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033902
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
41
Citations
EFSA Panel on Food Contact Materials … - EFSA …, 2011 - Wiley Online Library
The Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids of the European Food Safety Authority was requested to evaluate 70 flavouring substances in the …
Number of citations: 1 efsa.onlinelibrary.wiley.com
C Hansen - 2014 - ecommons.cornell.edu
Volatile sulfur-containing compounds are important contributors to wine aroma. These compounds have low sensory thresholds and can impact wine flavor even at low concentrations. …
Number of citations: 0 ecommons.cornell.edu
EFSA Panel on Food Contact Materials … - EFSA …, 2012 - Wiley Online Library
The CEF Panel of the European Food Safety Authority was requested to evaluate 80 flavouring substances in the Flavouring Group Evaluation 08, Revision 4, using the Procedure in …
Number of citations: 9 efsa.onlinelibrary.wiley.com
EK Badeeva, DB Krivolapov… - Mendeleev …, 2005 - researchgate.net
… The reaction of P4 with sulfur, 3-methylbutane-1-thiol and alkylamines yields … We found that, in the interaction of P4 with sulfur, 3-methylbutane-1-thiol and alkylamines (diethylamine, …
Number of citations: 11 www.researchgate.net
EFSA Panel on Food Contact Materials … - EFSA …, 2012 - Wiley Online Library
The Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids of the European Food Safety Authority was requested to evaluate 80 flavouring substances in the …
Number of citations: 0 efsa.onlinelibrary.wiley.com
G Zhang, Y Zhang, H Zhang, Y Wen - ChemistrySelect, 2022 - Wiley Online Library
… Ligand L1 was derived from 2-amino-3-methylbutane-1-thiol and 3,5-di-tert-butyl salicylaldehyde, and L1/Ti(Oi-Pr) 4 exhibited moderate to good activities to produce α-…
R Sheyi, A Sharma, A Kumar, A El-Faham… - 2020 - digital.csic.es
… 2,4,6-Trichloro-1,3,5-triazine (TCT), isopentylamine, 3-methylbutane-1-thiol, phenol, and diisopropylethylamine were purchased from SigmaAldrich (Sigma-Aldrich, Germany). Magnetic …
Number of citations: 4 digital.csic.es
ES Batyeva, EK Badeeva, EV Platova… - Heteroatom …, 2013 - Wiley Online Library
… To obtain ammonium salts 4а–с and 5а–d by interaction of the white phosphorus with sulfur and aliphatic thiols (2-methylpropane-1-thiol (1) or 3-methylbutane-1-thiol (2)) in acetonitrile, …
Number of citations: 9 onlinelibrary.wiley.com
J Liu, MJ Robins - Journal of the American Chemical Society, 2007 - ACS Publications
… Treatment of 2 with 3-methylbutane-1-thiol/1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) gave the 6-(isopentylsulfanyl)purine nucleoside 5, which was oxidized (oxone/pH 5 buffer/brine/…
Number of citations: 80 pubs.acs.org
EK Badeeva, EV Platova, ES Batyeva… - Heteroatom …, 2011 - Wiley Online Library
… 1f, pyrrolidine 1e, and N,N-dimethylbenzylamine 1g to synthesize new ammonium salts by the interaction of white phosphorus, sulfur, and butanethiol or 3-methylbutane-1-thiol. The …
Number of citations: 15 onlinelibrary.wiley.com

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